molecular formula C8H8N2 B14645570 Cyclohex-1-ene-1,2-dicarbonitrile CAS No. 52477-67-5

Cyclohex-1-ene-1,2-dicarbonitrile

Katalognummer: B14645570
CAS-Nummer: 52477-67-5
Molekulargewicht: 132.16 g/mol
InChI-Schlüssel: DQHYRZOIWCUKCL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Cyclohex-1-ene-1,2-dicarbonitrile is an organic compound with the molecular formula C8H8N2 It is characterized by a cyclohexene ring with two nitrile groups attached at the 1 and 2 positions

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Cyclohex-1-ene-1,2-dicarbonitrile can be synthesized through several methods. One common approach involves the Diels-Alder reaction, where a diene reacts with a dienophile to form a cyclohexene ring. For instance, the reaction between 1,3-butadiene and maleic anhydride can produce cyclohexene derivatives, which can then be converted to this compound through further chemical modifications .

Industrial Production Methods: Industrial production of this compound typically involves large-scale Diels-Alder reactions followed by purification processes. The reaction conditions are optimized to ensure high yield and purity, often involving controlled temperatures and the use of solvents like xylene to facilitate the reaction .

Analyse Chemischer Reaktionen

Types of Reactions: Cyclohex-1-ene-1,2-dicarbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form cyclohexene-1,2-dicarboxylic acid.

    Reduction: Reduction reactions can convert the nitrile groups to amines.

    Substitution: Nucleophilic substitution reactions can replace the nitrile groups with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products:

Wissenschaftliche Forschungsanwendungen

Cyclohex-1-ene-1,2-dicarbonitrile has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of polymers and other materials with specific properties

Wirkmechanismus

The mechanism by which cyclohex-1-ene-1,2-dicarbonitrile exerts its effects depends on the specific reaction or application. In chemical reactions, the nitrile groups play a crucial role in determining the reactivity and the type of products formed. The compound can act as a ligand in coordination chemistry, forming complexes with metal ions and influencing their properties .

Vergleich Mit ähnlichen Verbindungen

Cyclohex-1-ene-1,2-dicarbonitrile can be compared with other similar compounds, such as:

    Cyclohexene-1-carbonitrile: This compound has a single nitrile group and exhibits different reactivity and applications.

    Cyclohexene-1,2-dicarboxylic acid: The carboxylic acid groups provide different chemical properties and reactivity compared to nitrile groups.

    Cyclohex-1-ene-1,2-diamine:

This compound stands out due to its dual nitrile groups, which offer unique reactivity and versatility in various chemical reactions and applications.

Eigenschaften

CAS-Nummer

52477-67-5

Molekularformel

C8H8N2

Molekulargewicht

132.16 g/mol

IUPAC-Name

cyclohexene-1,2-dicarbonitrile

InChI

InChI=1S/C8H8N2/c9-5-7-3-1-2-4-8(7)6-10/h1-4H2

InChI-Schlüssel

DQHYRZOIWCUKCL-UHFFFAOYSA-N

Kanonische SMILES

C1CCC(=C(C1)C#N)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.